
3,3-二(羟甲基)氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Di(hydroxymethyl)azetidine (3,3-DHMaz) is an organic compound with a molecular formula C4H10N2O2. It is a derivative of azetidine, an organic ring with four carbon atoms and one nitrogen atom. 3,3-DHMaz is a versatile compound with many applications in organic synthesis and research. It is used as a building block for the synthesis of other compounds, as a reagent in organic reactions, and as a starting material for the synthesis of derivatives. It has also been used in the synthesis of pharmaceuticals and biopolymers.
科学研究应用
合成和反应性
氮杂环丁烷,包括 3,3-二(羟甲基)氮杂环丁烷,是合成各种杂环化合物和中间体的中心,用于进一步的化学转化。氮杂环丁烷的合成通常涉及非环状前体的环化反应,例如 γ-卤代胺和 γ-氨基醇。这些化合物对亲电试剂和亲核试剂表现出反应性,允许合成酰胺、烯烃和胺。氮杂环丁烷已用于合成哌啶、吡咯烷和吡咯,展示了它们在获取药物发现中未充分探索的化学空间方面的多功能性 (Singh, D’hooghe, & Kimpe, 2008).
模块化合成和类药物化合物的衍生
氮杂环丁烷的结构基序,包括 3,3-二(羟甲基)氮杂环丁烷,促进了类药物化合物的模块化合成。例如,3,3-二芳基氮杂环丁烷已通过钙 (II) 催化的 N-Cbz 氮杂环丁醇的 Friedel-Crafts 烷基化反应以高产率合成。该过程证明了氮杂环丁烷衍生物能够进行转化,从而衍生出具有潜在药用应用的化合物 (Denis et al., 2018).
糖苷酶抑制活性
氮杂环丁烷衍生物,特别是具有多羟基化的那些衍生物,已显示出有希望的糖苷酶抑制活性。已经报道了从 D-葡萄糖合成氮杂环丁烷亚胺糖的有效策略,突出了它们在生物活性分子开发中的潜力。这些亚胺糖对淀粉葡糖苷酶表现出显着的抑制活性,超过了一些当前的抑制剂。这些发现强调了氮杂环丁烷衍生物在治疗与糖苷酶活性相关的疾病中的治疗潜力 (Lawande et al., 2017).
应变释放驱动的合成
与氮杂环丁烷化学密切相关的氮杂双环 [1.1.0] 丁烷衍生物中的高环应变促进了氮杂环丁基硼酸酯的合成。这种方法利用应变释放机制进行氮杂环丁烷的模块化构建,适用于伯、仲和叔硼酸酯。此类方法为合成含氮杂环丁烷的药物提供了新途径,并证明了应变释放反应在药物化学中的战略效用 (Fawcett et al., 2019).
作用机制
Target of Action
The primary target of 3,3-Di(hydroxymethyl)azetidine is the low fidelity DNA polymerase Theta (Pol) . This enzyme plays a crucial role in DNA repair and replication, particularly in BRCA-deficient tumors .
Mode of Action
3,3-Di(hydroxymethyl)azetidine interacts with its target, DNA polymerase Theta, by inhibiting its function . This inhibition is a synthetic-lethal antitumor strategy in BRCA-deficient tumors .
Biochemical Pathways
The inhibition of DNA polymerase Theta affects the DNA repair pathway, particularly in cells compromised by BRCA deficiency . This leads to significant antiproliferative properties in these cells .
Pharmacokinetics
The pharmacokinetics of 3,3-Di(hydroxymethyl)azetidine are favorable, as indicated by the significant antiproliferative properties it exhibits in DNA repair-compromised cells . The compound is metabolically stable, which contributes to its bioavailability .
Result of Action
The result of 3,3-Di(hydroxymethyl)azetidine’s action is significant antiproliferative properties in DNA repair-compromised cells . This is due to the inhibition of DNA polymerase Theta, which is crucial for DNA repair and replication .
Action Environment
The stability of the compound suggests that it may be resistant to various environmental conditions .
安全和危害
3-(Hydroxymethyl)azetidine hydrochloride is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
Azetidines have attracted major attention in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .
生化分析
Biochemical Properties
3,3-Di(hydroxymethyl)azetidine plays a significant role in various biochemical reactions. Its reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This compound interacts with several enzymes and proteins, including those involved in drug discovery and polymerization processes . The hydroxymethyl groups provide sites for further functionalization, allowing for the formation of various derivatives that can interact with biomolecules through hydrogen bonding and other non-covalent interactions.
Cellular Effects
3,3-Di(hydroxymethyl)azetidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins can lead to changes in cell function, such as alterations in enzyme activity and modulation of metabolic pathways . The compound’s ability to form hydrogen bonds with biomolecules allows it to affect cellular processes at multiple levels, potentially leading to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 3,3-Di(hydroxymethyl)azetidine exerts its effects through binding interactions with biomolecules. The hydroxymethyl groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, the azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Di(hydroxymethyl)azetidine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 3,3-Di(hydroxymethyl)azetidine can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 3,3-Di(hydroxymethyl)azetidine vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.
Metabolic Pathways
3,3-Di(hydroxymethyl)azetidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s hydroxymethyl groups can undergo oxidation and reduction reactions, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, leading to changes in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 3,3-Di(hydroxymethyl)azetidine is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophilicity, allowing it to accumulate in aqueous environments within the cell.
Subcellular Localization
3,3-Di(hydroxymethyl)azetidine is localized to specific subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.
属性
IUPAC Name |
[3-(hydroxymethyl)azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXQPBINKGFTPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)
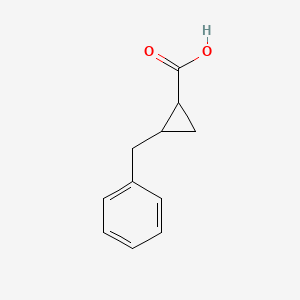
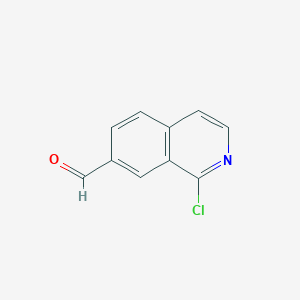

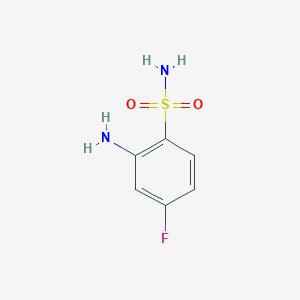

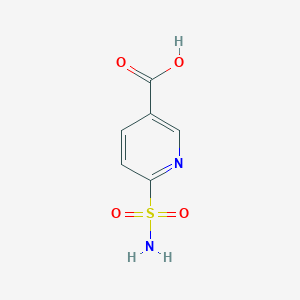
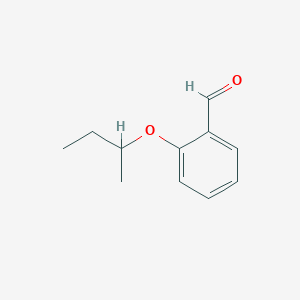

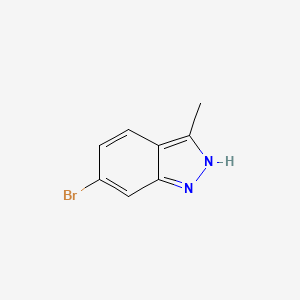

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)


